molecular formula C9H12ClNO B1451852 [2-Chloro-6-(dimethylamino)phenyl]methanol CAS No. 1152515-03-1

[2-Chloro-6-(dimethylamino)phenyl]methanol

Cat. No.: B1451852
CAS No.: 1152515-03-1
M. Wt: 185.65 g/mol
InChI Key: IZDKHQHTQOJRRB-UHFFFAOYSA-N
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Description

[2-Chloro-6-(dimethylamino)phenyl]methanol is an organic compound with the molecular formula C9H12ClNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom at the 2-position and a dimethylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-(dimethylamino)phenyl]methanol typically involves the reaction of 2-chloro-6-nitrophenol with dimethylamine, followed by reduction of the nitro group to an amino group. The final step involves the reduction of the resulting compound to the corresponding alcohol. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-(dimethylamino)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the chlorine atom or to modify the dimethylamino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or other halides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while substitution of the chlorine atom can result in various substituted phenylmethanol derivatives.

Scientific Research Applications

[2-Chloro-6-(dimethylamino)phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [2-Chloro-6-(dimethylamino)phenyl]methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2-Chloro-6-(methylamino)phenyl]methanol: Similar structure but with a methylamino group instead of a dimethylamino group.

    [2-Chloro-6-(ethylamino)phenyl]methanol: Similar structure but with an ethylamino group instead of a dimethylamino group.

    [2-Chloro-6-(dimethylamino)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

The unique combination of the chlorine atom and the dimethylamino group in [2-Chloro-6-(dimethylamino)phenyl]methanol imparts distinct chemical properties, such as increased reactivity and specific binding interactions. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-chloro-6-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDKHQHTQOJRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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